3-(丁烷-1-磺酰)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

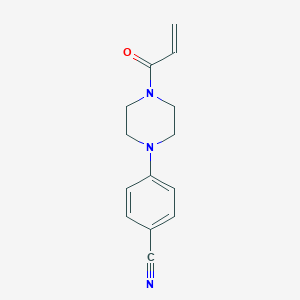

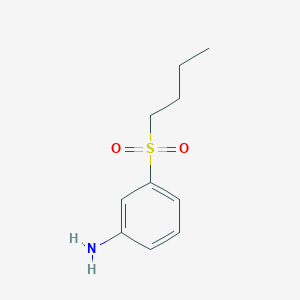

3-(Butane-1-sulfonyl)aniline is a chemical compound with the CAS number 776247-30-4 . It is used in various chemical reactions and has applications in the field of organic synthesis .

Synthesis Analysis

The synthesis of sulfonylated anilines like 3-(Butane-1-sulfonyl)aniline can be achieved through various methods. One such method involves the use of sulfonyl fluorides in a visible-light-mediated sulfonylation of aniline derivatives . Another method involves the Fischer indolisation–indole N-alkylation sequence . These methods are generally high yielding and draw upon readily available building blocks .Molecular Structure Analysis

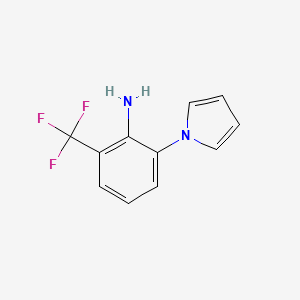

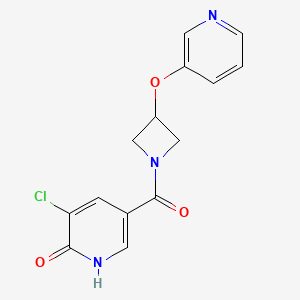

The molecular structure of 3-(Butane-1-sulfonyl)aniline is characterized by the presence of an aniline (aromatic amine) group and a butane-1-sulfonyl group . The molecule contains multiple bonds, including aromatic bonds and a sulfonyl group .Chemical Reactions Analysis

Sulfonylated anilines like 3-(Butane-1-sulfonyl)aniline can undergo various chemical reactions. For instance, they can participate in visible-light-mediated sulfonylation reactions with sulfonyl fluorides . They can also be involved in Fischer indolisation–indole N-alkylation reactions .科学研究应用

Drug Development and Medicinal Chemistry

The sulfonylaniline motif combines both sulfonyl and amine groups, making it valuable for drug discovery. Many bioactive molecules discovered in the past 40 years contain amine units, and the sulfonyl group is also prevalent in diverse drugs. Examples include:

Visible-Light-Mediated Sulfonylation

Researchers have developed methods for synthesizing sulfonylanilines under mild conditions using visible-light-mediated sulfonylation. In this approach, sulfonyl fluoride serves as a modifiable and stable sulfonylation reagent. The method allows the late-stage sulfonylation of anilines, highlighting the advantages of using sulfonyl fluoride .

Electrochemical Synthesis

Other groups have achieved outstanding results by electrochemically synthesizing 2-sulfonylanilines from sulfinate salts and anilines .

Atom-Economic Routes

Efficient and atom-economic routes to diverse sulfonylated anilines are essential for both organic synthesis and pharmaceutical sciences .

Late-Stage Functionalization of Drugs

The utility of sulfonylation extends to late-stage functionalization of existing drugs, allowing modification and optimization .

Organic Synthesis and Beyond

Sulfonylanilines find applications beyond drug development, including their use as versatile building blocks in organic synthesis, agrochemicals, and materials science .

作用机制

Target of Action

3-(Butane-1-sulfonyl)aniline is a chemical compound that is used in the synthesis of 1,2,3-trisubstituted indoles . The primary targets of this compound are aryl hydrazines, ketones, and alkyl halides, which are the building blocks for the synthesis of indoles .

Mode of Action

The compound interacts with its targets through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding .

Biochemical Pathways

The biochemical pathway affected by 3-(Butane-1-sulfonyl)aniline is the synthesis of 1,2,3-trisubstituted indoles . The downstream effects of this pathway include the generation of densely substituted indole products .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its molecular weight of 21330 and its chemical structure .

Result of Action

The result of the action of 3-(Butane-1-sulfonyl)aniline is the synthesis of 1,2,3-trisubstituted indoles . These indoles are structurally diverse and bear varied and useful functionality .

Action Environment

The action of 3-(Butane-1-sulfonyl)aniline can be influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the Fischer indolisation–indole N-alkylation sequence is very rapid under certain conditions . Additionally, the compound’s reactivity may be affected by the pH of the environment, as amines can act as weak acids under certain conditions .

安全和危害

未来方向

属性

IUPAC Name |

3-butylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-7-14(12,13)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQPOJXXWZKHNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Butane-1-sulfonyl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2762801.png)

![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)

![1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2762805.png)

![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)

![6-(3,4-Dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2762808.png)

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)